3,4-Bis(4-bromophenyl)cyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(4-bromophenyl)cyclohex-3-ene-1-carboxylic acid is an organic compound characterized by the presence of bromine atoms attached to phenyl groups, which are further connected to a cyclohexene ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(4-bromophenyl)cyclohex-3-ene-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Bromination: The phenyl groups are brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(4-bromophenyl)cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of phenyl ethers or other substituted phenyl derivatives.
Scientific Research Applications
3,4-Bis(4-bromophenyl)cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,4-Bis(4-bromophenyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The bromine atoms and carboxylic acid group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Bis(4-chlorophenyl)cyclohex-3-ene-1-carboxylic acid
- 3,4-Bis(4-fluorophenyl)cyclohex-3-ene-1-carboxylic acid
- 3,4-Bis(4-methylphenyl)cyclohex-3-ene-1-carboxylic acid
Uniqueness
3,4-Bis(4-bromophenyl)cyclohex-3-ene-1-carboxylic acid is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
62544-04-1 |
---|---|
Molecular Formula |
C19H16Br2O2 |
Molecular Weight |
436.1 g/mol |
IUPAC Name |
3,4-bis(4-bromophenyl)cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C19H16Br2O2/c20-15-6-1-12(2-7-15)17-10-5-14(19(22)23)11-18(17)13-3-8-16(21)9-4-13/h1-4,6-9,14H,5,10-11H2,(H,22,23) |
InChI Key |
WGVSHAYRVRPPNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(CC1C(=O)O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.